![molecular formula C10H13BrN2O2 B1519742 3-Boc-Amino-4-bromopyridine CAS No. 885275-14-9](/img/structure/B1519742.png)
3-Boc-Amino-4-bromopyridine
Overview
Description
3-Boc-Amino-4-bromopyridine is a useful research chemical . It has a CAS Number of 885275-14-9 and a linear formula of C10H13BrN2O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrN2O2/c1-10(2,3)15-9(14)7-6(11)4-5-13-8(7)12/h4-5H,1-3H3,(H2,12,13) . This indicates that the molecule contains a bromine atom, two nitrogen atoms, two oxygen atoms, and a tert-butyl group (Boc).Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.13 . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Fluorescent Probes and Biomedical Applications
A study by Alnoman et al. (2019) focused on synthesizing a new chiral BODIPY-based fluorescent compound for biomedical applications, demonstrating the compound's potential as an active antibacterial and antioxidant candidate. Although not directly mentioning "3-Boc-Amino-4-bromopyridine," this research highlights the broader context of using bromopyridine derivatives in developing fluorescent probes with significant biomedical implications, including antibacterial and antioxidant properties. The study employed molecular docking, DFT, antibacterial, and antioxidant approaches to explore the optical, antimicrobial, and antioxidant properties of the synthesized compound (Alnoman et al., 2019).
Scaffolds for Combinatorial Chemistry
Research by Schramm et al. (2010) introduced orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines as new scaffolds for combinatorial chemistry. These scaffolds were prepared from a piperidine building block through a sequence of nucleophilic aziridine ring opening and subsequent copper-catalyzed Huisgen 1,3-dipolar cycloaddition, illustrating the versatility of bromopyridine derivatives in synthesizing complex organic molecules with potential applications in drug discovery and development (Schramm et al., 2010).
Synthesis of Novel Compounds
Ganapathi et al. (2014) reported the synthesis of 3-amino boron-dipyrromethene (BODIPY) derivatives, indicating the reactivity of amine functionality on BODIPY core to create specific chemodosimetric sensors for ions like Hg2+ and F−. This study exemplifies the application of bromopyridine derivatives in synthesizing novel compounds with specific sensing capabilities, showcasing the potential of these derivatives in creating functional materials for chemical sensing applications (Ganapathi et al., 2014).
Safety and Hazards
3-Boc-Amino-4-bromopyridine is associated with several hazard statements: H315 (causes skin irritation), H319 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, vapors, mist or gas, ensuring adequate ventilation, and using personal protective equipment .
properties
IUPAC Name |
tert-butyl N-(4-bromopyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPYNFATVZIZSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670376 | |
Record name | tert-Butyl (4-bromopyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885275-14-9 | |
Record name | 1,1-Dimethylethyl N-(4-bromo-3-pyridinyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-bromopyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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